

# ORIC-114: A Comparative Analysis in the Landscape of EGFR/HER2 Targeted Therapies

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#### For Immediate Release

This guide provides a comprehensive statistical validation of the research data for ORIC-114, a novel, brain-penetrant, irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) with high potency against exon 20 insertion mutations. The following analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison of ORIC-114's performance against other therapeutic alternatives, supported by experimental data.

ORIC-114 is a promising therapeutic candidate designed to address the unmet medical need for effective treatments in non-small cell lung cancer (NSCLC) and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations, including those with central nervous system (CNS) metastases.[1] Preclinical data have demonstrated its potential for superior potency and selectivity compared to other EGFR inhibitors.[2]

# **Comparative Preclinical Efficacy**

ORIC-114 has undergone rigorous preclinical testing, demonstrating significant anti-tumor activity in various models. The following tables summarize its performance in comparison to other EGFR/HER2 inhibitors.

Table 1: In Vitro Potency of EGFR/HER2 Inhibitors



Compound	Target Mutation	Cell Line	IC50 (nM)	Wild-Type EGFR Selectivity
ORIC-114	EGFR ex20ins	Various	Low to subnanomolar	High[3]
Mobocertinib	EGFR ex20ins	Various	2.7–21.3[4]	Moderate[4]
Poziotinib	EGFR ex20ins	Various	Potent inhibitor	Lower selectivity
CLN-081	EGFR ex20ins	Various	Potent inhibitor	High
Zongertinib	HER2 mutations	Various	Potent HER2 inhibitor	Spares EGFR[5]

Table 2: In Vivo Efficacy in Xenograft Models

Compound	Model	Dosing	Tumor Growth Inhibition (TGI)	CNS Activity
ORIC-114	EGFR ex20ins NSCLC PDX	3 mg/kg, oral, QD	>100% (regressions)[1]	Superior to mobocertinib
Mobocertinib	EGFR ex20ins PDX	Not specified	Antitumor efficacy demonstrated[4]	Not specified
Poziotinib	EGFR ex20ins models	Not specified	Antitumor activity observed	Not specified
CLN-081	EGFR ex20ins NSCLC PDX	Not specified	Superior to BDTX-189 in efficacy	Not specified
Zongertinib	HER2-dependent NSCLC xenografts	Not specified	Potent antitumor activity[7][6]	Not specified

# **Clinical Performance Overview**



Initial clinical data from the Phase 1/1b trial of ORIC-114 (NCT05315700) have shown a favorable safety profile and promising anti-tumor activity in heavily pre-treated patients with EGFR or HER2 exon 20 mutations.

Table 3: Clinical Efficacy in Patients with EGFR exon 20 Insertion+ NSCLC

Drug	Trial Phase	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression- Free Survival (PFS)
ORIC-114	Phase 1/1b	Data maturing; notable systemic and CNS responses observed	Data maturing	Data maturing
Mobocertinib	Phase 1/2	43%[8]	13.8 months (no baseline brain mets)[9]	7.3 months[8]
Poziotinib	Phase 2	32% (investigator assessed)[10] [11]	5.0 months[12]	5.5 months[10] [11]
CLN-081	Phase 1/2a	38.4% (overall); 41% (100 mg BID)[13]	10 months (overall); >21 months (100 mg BID)[13]	10 months (overall); 12 months (100 mg BID)[13]

Table 4: Clinical Efficacy in Patients with HER2-Mutant NSCLC



Drug	Trial Phase	Objective Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression- Free Survival (PFS)
ORIC-114	Phase 1/1b	Data maturing	Data maturing	Data maturing
Trastuzumab Deruxtecan	Phase 2 (DESTINY- Lung01)	54.9%[14]	9.3 months[14]	Not specified
Poziotinib	Phase 2	27%[12]	5.0 months[12]	5.5 months[12]
Zongertinib	Phase 1a	Objective responses observed	Data maturing	Data maturing

# **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility.

## **Preclinical In Vitro Cell-Based Assays**

Objective: To determine the half-maximal inhibitory concentration (IC50) of ORIC-114 and competitor compounds against various EGFR and HER2 mutant cell lines.

#### Methodology:

- Cell Culture: Human cancer cell lines harboring specific EGFR exon 20 insertion mutations, HER2 mutations, or wild-type EGFR were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Compound Treatment: Cells were seeded in 96-well plates and treated with a serial dilution of the test compounds (ORIC-114, mobocertinib, poziotinib, etc.) for 72 hours.
- Viability Assessment: Cell viability was assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) that measures ATP levels.



Data Analysis: Luminescence readings were normalized to vehicle-treated controls. IC50
values were calculated by fitting the dose-response data to a four-parameter logistic curve
using appropriate software (e.g., GraphPad Prism).

### **Preclinical In Vivo Xenograft Studies**

Objective: To evaluate the anti-tumor efficacy of ORIC-114 and competitor compounds in vivo.

#### Methodology:

- Animal Models: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) were used.
- Tumor Implantation: Patient-derived xenograft (PDX) fragments or cultured cancer cells
  expressing EGFR or HER2 exon 20 insertion mutations were subcutaneously implanted into
  the flanks of the mice. For intracranial models, cells were stereotactically injected into the
  brain.
- Compound Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. ORIC-114 and competitor drugs were administered orally at specified doses and schedules (e.g., once daily).
- Efficacy Evaluation: Tumor volume was measured regularly using calipers. For intracranial models, tumor burden was monitored by bioluminescence imaging. Body weight was monitored as an indicator of toxicity.
- Endpoint: The study was terminated when tumors in the control group reached a specified size or at a predetermined time point. Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and control groups.

## Phase 1/1b Clinical Trial (NCT05315700)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ORIC-114 in patients with advanced solid tumors harboring an EGFR or HER2 alteration.

#### Methodology:

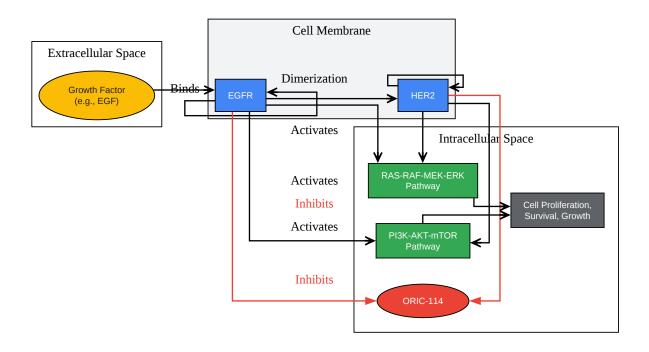


- Study Design: This is a multi-center, open-label, dose-escalation and dose-expansion study.
- Patient Population: Patients with histologically or cytologically confirmed locally advanced or metastatic solid tumors with a documented EGFR or HER2 exon 20 insertion mutation or HER2 amplification/overexpression who have progressed on or are intolerant to standard therapies.
- Treatment: ORIC-114 is administered orally on a continuous daily dosing schedule in 28-day cycles.
- Assessments:
  - Safety: Monitored through the evaluation of adverse events (AEs), laboratory tests, vital signs, and electrocardiograms.
  - Pharmacokinetics: Plasma concentrations of ORIC-114 are measured at various time points.
  - Efficacy: Tumor responses are assessed every 8 weeks using Response Evaluation
     Criteria in Solid Tumors (RECIST) v1.1.

# Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in ORIC-114 research, the following diagrams have been generated using Graphviz.

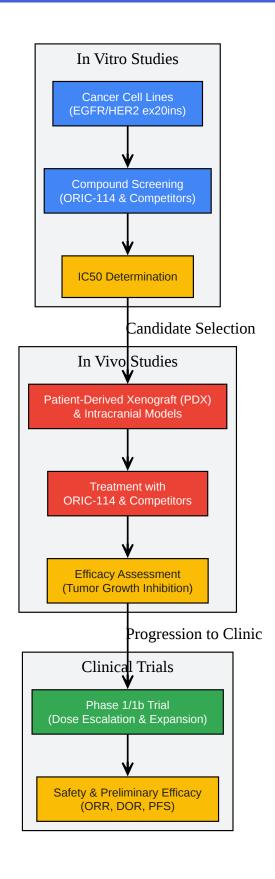




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Caption: EGFR/HER2 signaling pathway and the inhibitory action of ORIC-114.





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Caption: Preclinical to clinical research workflow for ORIC-114.



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